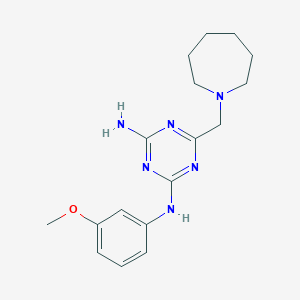![molecular formula C11H13NO2S3 B5312037 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5312037.png)
2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole (ESE-15) is a synthetic compound that has been found to exhibit anti-cancer properties. It is a member of the benzothiazole family of compounds, which have been extensively studied for their potential therapeutic applications. ESE-15 has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole involves the inhibition of heat shock protein 90 (Hsp90), a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole destabilizes these proteins, leading to their degradation and the induction of apoptosis in cancer cells. 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole has also been shown to inhibit the Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of cell cycle progression. 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole in lab experiments is its specificity for cancer cells. 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole. One area of interest is the development of more efficient synthesis methods for 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole and related benzothiazole compounds. Another area of interest is the characterization of the molecular targets of 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole and the identification of biomarkers that can predict patient response to 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole as a cancer therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole involves a multi-step process that begins with the reaction of 2-mercaptobenzothiazole with ethylene oxide to form 2-(2-hydroxyethylthio)benzothiazole. This intermediate is then reacted with sulfur trioxide and ethylamine to form 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole. The synthesis of 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole is a complex process that requires careful control of reaction conditions and purification techniques to obtain a high yield of pure product.
Applications De Recherche Scientifique
2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole has been the subject of extensive scientific research due to its potential as a cancer therapeutic agent. Studies have shown that 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This mechanism of action involves the release of cytochrome c from mitochondria, which triggers a cascade of events leading to cell death. 2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzothiazole has been shown to be effective against a range of cancer cell lines, including breast, prostate, and colon cancer cells.
Propriétés
IUPAC Name |
2-(2-ethylsulfonylethylsulfanyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S3/c1-2-17(13,14)8-7-15-11-12-9-5-3-4-6-10(9)16-11/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEYNUIYTMROHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCSC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(dimethylamino)piperidin-1-yl]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5311957.png)
![3-[4-(4-chlorobenzyl)-1-piperazinyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5311971.png)
![3-[5-(4-bromo-3-chlorophenyl)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5311978.png)
![4-(2-fluorophenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5311981.png)
![3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole](/img/structure/B5311993.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5312006.png)
![7-(3-furoyl)-4-(3-methoxypiperidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5312013.png)

![N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide](/img/structure/B5312020.png)
![3-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5312033.png)
![N~2~-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5312039.png)

![4-bromo-N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B5312050.png)
![1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanamine](/img/structure/B5312059.png)